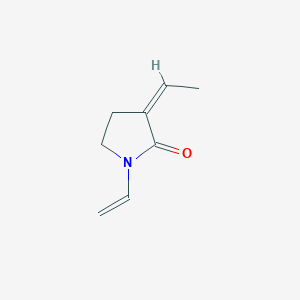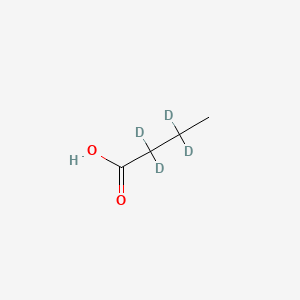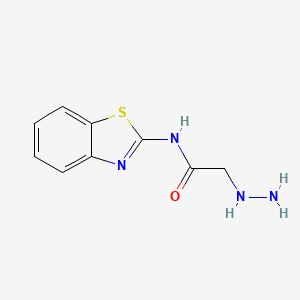
N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
The synthesis of N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide typically involves the reaction of 2-aminobenzothiazole with hydrazine derivatives. One common synthetic route includes the condensation of 2-aminobenzothiazole with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by further functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these syntheses .
化学反応の分析
N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydrazino group is replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
作用機序
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
類似化合物との比較
N-(1,3-Benzothiazol-2-yl)-2-hydrazinoacetamide can be compared with other benzothiazole derivatives such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds have been studied for their optical and biological properties.
2-Arylbenzothiazoles: Known for their antimicrobial and anticancer activities.
Benzothiazole azo dyes: Used in the textile industry for their vibrant colors and stability.
The uniqueness of this compound lies in its specific hydrazinoacetamide functional group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
特性
分子式 |
C9H10N4OS |
|---|---|
分子量 |
222.27 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide |
InChI |
InChI=1S/C9H10N4OS/c10-11-5-8(14)13-9-12-6-3-1-2-4-7(6)15-9/h1-4,11H,5,10H2,(H,12,13,14) |
InChIキー |
NZQNEPBYRHCNAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)
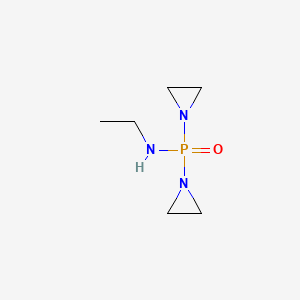
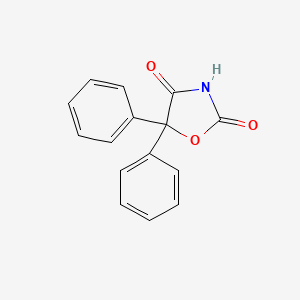
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)
